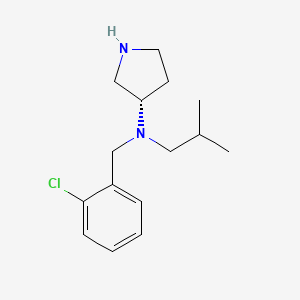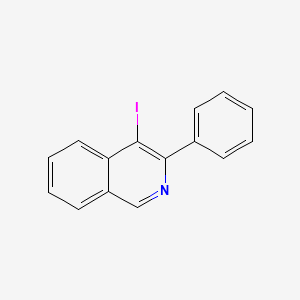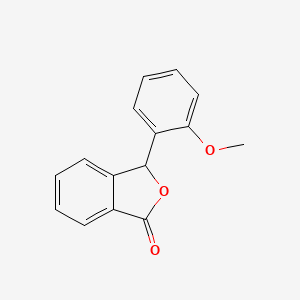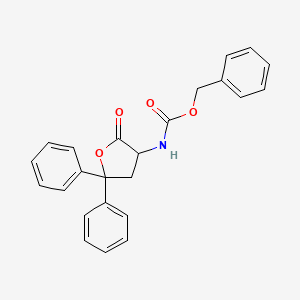![molecular formula C16H20N2O2 B12917433 1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-22-6](/img/structure/B12917433.png)
1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound that belongs to the class of bipyrrolidine derivatives This compound is characterized by its unique structure, which includes a phenylethyl group attached to a bipyrrolidine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-phenylethanol with a bipyrrolidine derivative under specific conditions. One common method includes the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts . The reaction conditions, such as temperature and catalyst loading, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of microbial esterases for enantioselective resolution . These methods ensure high purity and enantiomeric excess, which are essential for its applications in various industries.
化学反应分析
Types of Reactions: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.
作用机制
The mechanism of action of 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
1-Phenylethanol: A related compound with similar structural features but different functional groups.
1-Phenylethylamine: Another similar compound used as a chiral inducer and auxiliary in organic synthesis.
Uniqueness: 1’-(1-Phenylethyl)-[1,3’-bipyrrolidine]-2’,5’-dione stands out due to its bipyrrolidine core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and other specialized applications.
属性
CAS 编号 |
89143-22-6 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
1-(1-phenylethyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c1-12(13-7-3-2-4-8-13)18-15(19)11-14(16(18)20)17-9-5-6-10-17/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
InChI 键 |
PBFVRALYBCUDGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2C(=O)CC(C2=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)






![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)

![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)

